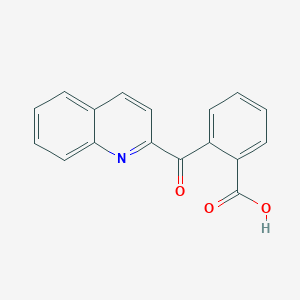

2-(quinoline-2-carbonyl)benzoic Acid

Description

Overview of Quinolone and Benzoic Acid Chemical Scaffolds: Significance and Foundational Principles

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. wikipedia.org First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives are integral to a vast array of biologically active compounds. wikipedia.orgnumberanalytics.com The versatility of the quinoline ring allows for the synthesis of derivatives with a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Prominent examples of quinoline-based drugs include quinine, an alkaloid historically used to treat malaria, and various synthetic analogs that have followed. wikipedia.orgglobalresearchonline.net The significance of this scaffold lies in its ability to be readily functionalized, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com

Similarly, the benzoic acid scaffold is a fundamental building block in organic and medicinal chemistry. preprints.org As a simple aromatic carboxylic acid, it is a precursor in the synthesis of numerous pharmaceutical agents and other bioactive molecules. preprints.orgacs.org Benzoic acid derivatives are known to exhibit a range of biological effects and are found in local anesthetics and other therapeutic agents. pharmacy180.comslideshare.netyoutube.com The carboxyl group of benzoic acid can participate in hydrogen bonding and salt formation, which are crucial for molecular recognition and interaction with biological targets. preprints.org

The combination of these two powerful scaffolds in 2-(quinoline-2-carbonyl)benzoic acid results in a molecule with a unique three-dimensional structure and electronic distribution, offering potential for novel applications in various fields of chemical research.

Academic Justification for the Focused Investigation of this compound

The focused investigation of this compound is academically justified by the established and diverse bioactivities of its parent scaffolds and their derivatives. Research into quinoline-carboxylic acid derivatives has revealed their potential as antiproliferative, antioxidative, and anti-inflammatory agents. nih.gov Specifically, quinoline-2-carboxylic acid has demonstrated significant growth inhibition capacities against certain cancer cell lines. nih.gov

The hybridization of quinoline with other chemical moieties is a well-established strategy in drug discovery to develop compounds with enhanced or novel pharmacological profiles. The combination of the quinoline nucleus with a benzoic acid derivative through a carbonyl linker creates a rigid structure that can be explored for its interaction with various biological targets. The synthesis of new quinoline-based molecules is in constant demand for therapeutic applications, and the exploration of compounds like this compound contributes to this ongoing effort. researchgate.net The potential for this compound and its derivatives to act as inhibitors of enzymes or as modulators of cellular pathways makes it a compelling subject for contemporary chemical and medicinal research.

Historical Context and Evolution of Research Pertaining to Quinoline-Benzoic Acid Derivatives

The history of quinoline chemistry dates back to the 19th century with its initial isolation. numberanalytics.comwikipedia.org The development of synthetic methods for quinoline derivatives began in the late 1800s with the advent of named reactions that are still in use today. acs.orgwikipedia.org These classical methods provided the foundation for the synthesis of a vast number of substituted quinolines.

The evolution of research into quinoline-benzoic acid derivatives is a more recent development, driven by the broader trend of creating hybrid molecules in drug discovery. The synthesis of such compounds often involves the coupling of a pre-formed quinoline moiety with a benzoic acid derivative. For instance, esters and amides of quinoline-2-carboxylic acid have been synthesized and investigated for their biological activities. researchgate.net The standard synthesis of quinoline-2-carbonyl chloride, a key intermediate, provides a route to a variety of these derivatives. researchgate.net The ongoing exploration of new synthetic routes and the biological evaluation of the resulting compounds continue to expand our understanding of the potential of this class of molecules. researchgate.netajchem-a.com

Below is a table summarizing some of the key historical developments in quinoline synthesis:

| Reaction Name | Year Reported | Description |

| Skraup Synthesis | 1880 | Reaction of an aniline (B41778) derivative with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. wikipedia.org |

| Combes Quinoline Synthesis | 1888 | Condensation of an aniline with a β-diketone followed by acid-catalyzed ring closure. wikipedia.org |

| Friedländer Synthesis | 1882 | Reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. |

| Doebner-von Miller Reaction | 1881 | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. |

| Pfitzinger Reaction | 1886 | Reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90816-22-1 |

|---|---|

Molecular Formula |

C17H11NO3 |

Molecular Weight |

277.27 g/mol |

IUPAC Name |

2-(quinoline-2-carbonyl)benzoic acid |

InChI |

InChI=1S/C17H11NO3/c19-16(12-6-2-3-7-13(12)17(20)21)15-10-9-11-5-1-4-8-14(11)18-15/h1-10H,(H,20,21) |

InChI Key |

RVGWAVZJSUPWRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 2 Quinoline 2 Carbonyl Benzoic Acid

Detailed Reaction Mechanisms for the Formation of the Quinoline (B57606) and Benzoic Acid Moieties

The formation of the core structure of 2-(quinoline-2-carbonyl)benzoic acid involves the construction of the quinoline ring system, a process achievable through several classic named reactions. The benzoic acid moiety is typically incorporated either as part of a starting material or attached in a subsequent step.

One of the most relevant methods for constructing the quinoline-carboxylic acid framework is the Pfitzinger synthesis . This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions. pharmaguideline.com The plausible mechanism, adapted for a precursor to the target molecule, is as follows:

Ring Opening of Isatin: A base (e.g., hydroxide (B78521) ion) attacks the amide carbonyl of isatin, leading to the opening of the five-membered ring to form an intermediate isatinic acid salt.

Condensation: The isatinic acid keto-group then condenses with an appropriate carbonyl compound, such as a pyruvate (B1213749) derivative, which would provide the necessary atoms for the second ring and the carbonyl linker. This step forms an imine or a related adduct.

Intramolecular Cyclization: The enolate of the pyruvate derivative attacks the imine carbon, leading to intramolecular cyclization.

Dehydration/Aromatization: Subsequent loss of a water molecule results in the formation of the aromatic quinoline ring, yielding a quinoline-4-carboxylic acid derivative. pharmaguideline.com

Another fundamental approach is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ethyl benzoylacetate). nih.gov

Initial Condensation: The reaction is typically catalyzed by an acid or a base. nih.gov Under basic conditions, an enolate is formed from the methylene (B1212753) compound, which then attacks the carbonyl group of the 2-aminobenzophenone (B122507) derivative.

Cyclodehydration: The resulting aldol-type adduct undergoes intramolecular cyclization where the amino group attacks the other carbonyl group. This is followed by a dehydration step, which leads to the formation of the stable, aromatic quinoline ring system. nih.gov

The Doebner-von Miller reaction offers an alternative route, utilizing an α,β-unsaturated carbonyl compound which reacts with an aniline (B41778). nih.goviipseries.org This synthesis is often catalyzed by strong acids. The mechanism involves Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.comiipseries.org

The benzoic acid moiety itself is typically derived from a pre-functionalized starting material. For instance, a common synthetic strategy involves the amide bond formation between quinoline-2-carboxylic acid (quinaldic acid) and an aminobenzoic acid derivative. Quinaldic acid can be synthesized via the Reissert reaction, which involves the reaction of quinoline with an acyl chloride and cyanide, followed by hydrolysis. researchgate.net

| Synthesis Method | Key Reactants | Catalyst/Conditions | Mechanistic Highlights |

| Pfitzinger Synthesis | Isatin, Carbonyl compound (with α-methylene group) | Base (e.g., NaOH, KOH) | Base-catalyzed ring-opening of isatin; condensation followed by intramolecular cyclization and aromatization. pharmaguideline.com |

| Friedländer Annulation | 2-Aminoaryl ketone, Compound with α-methylene group | Acid or Base | Condensation to form a vinylogous imine, followed by intramolecular cyclization and dehydration. nih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Strong Acid (e.g., H2SO4) | Michael addition, cyclization of the resulting intermediate, and oxidation to form the aromatic ring. iipseries.org |

| Reissert Reaction | Quinoline, Acyl chloride, Cyanide source | Biphasic system | Formation of a Reissert compound (1-acyl-2-cyano-1,2-dihydroquinoline) followed by hydrolysis to yield quinoline-2-carboxylic acid. researchgate.net |

Investigation of Carbonyl Group Reactivity and Nucleophilic/Electrophilic Addition Pathways

The chemical behavior of this compound is dominated by the reactivity of its two carbonyl groups: the ketone linker and the carboxylic acid. The central ketone group is a primary site for chemical transformations.

Nucleophilic Addition:

The carbonyl group consists of a carbon-oxygen double bond, which is highly polarized due to the greater electronegativity of oxygen. This polarization renders the carbonyl carbon electrophilic (electron-poor) and the oxygen nucleophilic (electron-rich). masterorganicchemistry.comallstudiesjournal.com Consequently, the most important reaction of this carbonyl group is nucleophilic addition. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This breaks the π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. wikipedia.orglibretexts.org

Path A (Basic/Neutral Conditions): A strong nucleophile directly attacks the carbonyl carbon. The resulting alkoxide is then protonated by a weak acid (like water or alcohol) in a subsequent step to yield the final addition product.

Path B (Acidic Conditions): Under acidic conditions, the carbonyl oxygen is first protonated by an acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. libretexts.orgyoutube.com

The reactivity of the carbonyl carbon is influenced by the attached quinoline and benzoic acid rings. Both are generally electron-withdrawing, which should increase the partial positive charge on the carbonyl carbon and enhance its reactivity toward nucleophiles. masterorganicchemistry.com

Common nucleophilic addition reactions include:

Reduction: Reaction with hydrides (e.g., from NaBH₄ or LiAlH₄) reduces the ketone to a secondary alcohol.

Grignard/Organolithium Reactions: Addition of organometallic reagents forms a new carbon-carbon bond and, after workup, a tertiary alcohol. wikipedia.org

Formation of Imines/Enamines: Reaction with primary or secondary amines can lead to the formation of imines (Schiff bases) or enamines, respectively, after an initial addition followed by dehydration. allstudiesjournal.com

Electrophilic Addition:

While the carbon atom of the carbonyl is electrophilic, the oxygen atom, with its lone pairs of electrons, is a Lewis basic center. Electrophilic addition primarily occurs at the oxygen atom. quora.com As mentioned, protonation of the carbonyl oxygen is a key step in acid-catalyzed nucleophilic addition, as it activates the carbonyl group. libretexts.org

| Reaction Type | Attacking Species | Key Intermediate | Product Type |

| Nucleophilic Addition | Nucleophile (e.g., H⁻, R⁻, RNH₂) | Tetrahedral Alkoxide | Alcohol, Imine, etc. masterorganicchemistry.comwikipedia.org |

| Electrophilic Addition | Electrophile (e.g., H⁺, Lewis Acid) | Protonated Carbonyl (Oxocarbenium ion) | Activated Carbonyl for Nucleophilic Attack libretexts.org |

Intramolecular Cyclization, Rearrangement, and Aromatization Mechanisms Central to this compound Synthesis

The construction of the quinoline ring is a hallmark of heterocyclic chemistry, involving key mechanistic steps such as intramolecular cyclization and aromatization. These steps are the thermodynamic driving forces for many classical quinoline syntheses.

Intramolecular Cyclization:

In syntheses like the Friedländer and Combes methods, a crucial step is the intramolecular cyclization of an intermediate onto the aniline ring. iipseries.orgniscpr.res.in For example, after the initial condensation between a 2-aminoaryl ketone and a β-dicarbonyl compound, an enamine or imine intermediate is formed. This intermediate contains both a nucleophilic site (the aniline ring, particularly the ortho- and para-positions) and an electrophilic site (a carbonyl carbon). The molecule then folds, allowing the electron-rich aromatic ring to attack the electrophilic carbonyl carbon in an intramolecular electrophilic aromatic substitution-type reaction. youtube.com This cyclization forges the new six-membered ring that will become the pyridine (B92270) part of the quinoline system.

Aromatization:

The cyclic intermediate formed is often a dihydroquinoline derivative, which is not yet aromatic. organic-chemistry.org The final step to achieve the highly stable quinoline ring is an aromatization process. This can occur through several mechanisms:

Dehydration: In many acid- or base-catalyzed syntheses like the Friedländer or Skraup reactions, the cyclic intermediate is an alcohol. The elimination of a water molecule (dehydration) introduces a double bond and completes the aromatic π-system. pharmaguideline.comyoutube.com

Oxidation: In other cases, such as the Doebner-von Miller synthesis, the dihydroquinoline intermediate must be oxidized to form the aromatic product. This is often accomplished by an oxidizing agent present in the reaction mixture (e.g., nitrobenzene (B124822) in the Skraup synthesis) or by aerobic oxidation. pharmaguideline.comorganic-chemistry.orgmdpi.com

Rearrangements:

Certain synthetic strategies may involve molecular rearrangements. For instance, a Beckmann rearrangement of a suitably configured ketoxime derived from an aryl ketone can be employed to construct the nitrogen-containing ring of the quinoline scaffold. mdpi.com Another example involves a pharmaguideline.comorganic-chemistry.org-sigmatropic migration of a hydrogen atom to form a bipolar intermediate that subsequently cyclizes. niscpr.res.in

| Mechanistic Step | Description | Driving Force | Common Syntheses |

| Intramolecular Cyclization | An intermediate attacks itself to form a new ring. | Proximity of reactive groups; formation of a stable ring system. | Friedländer, Combes, Pfitzinger pharmaguideline.comiipseries.org |

| Aromatization | The newly formed ring loses atoms (e.g., H₂O or H₂) to become aromatic. | The high thermodynamic stability of the aromatic quinoline system. | Skraup, Doebner-von Miller, Friedländer pharmaguideline.comyoutube.comorganic-chemistry.org |

| Rearrangement | A molecular rearrangement creates an intermediate suitable for cyclization. | Formation of a more stable intermediate. | Beckmann Rearrangement routes mdpi.com |

Mechanistic Roles of Catalysts and Reagents in Stereoselective and Regioselective Synthesis

Catalysts and reagents are pivotal in directing the synthesis of quinoline derivatives, controlling reaction rates, regioselectivity, and, where applicable, stereoselectivity.

Role of Catalysts:

Acid Catalysts (Brønsted and Lewis Acids): Acids like H₂SO₄, HCl, or Lewis acids like ZnCl₂ play multiple roles. They can protonate carbonyl groups, increasing their electrophilicity and activating them for nucleophilic attack. nih.govyoutube.com They also act as catalysts for the dehydration (aromatization) step by protonating a hydroxyl group and converting it into a good leaving group (H₂O). nih.gov

Base Catalysts: Bases (e.g., NaOH, Et₃N) are used to deprotonate α-methylene groups to form enolate nucleophiles, which are essential for the initial condensation step in reactions like the Friedländer and Pfitzinger syntheses. nih.govniscpr.res.in

Metal Catalysts: Modern synthetic methods increasingly employ transition metals like palladium (Pd), copper (Cu), iron (Fe), and nickel (Ni). organic-chemistry.org These catalysts enable C-H activation, cross-coupling reactions, and oxidative cyclizations, often under milder conditions than classical methods. mdpi.comnih.gov For example, a palladium catalyst can facilitate an aerobic oxidative aromatization of a dihydroquinoline intermediate. organic-chemistry.org

Control of Regioselectivity:

Regioselectivity—the control of which constitutional isomer is formed—is a critical aspect of quinoline synthesis. The substitution pattern of the final product is determined by the starting materials and the reaction mechanism.

Friedländer Synthesis: The reaction between an unsymmetrical 2-aminoaryl ketone and a ketone with two different α-methylene groups can lead to a mixture of regioisomers. The regioselectivity is governed by which enolate forms more readily and which subsequent cyclization is kinetically or thermodynamically favored. nih.gov

Doebner-von Miller Synthesis: This method provides a reliable route to 2- and/or 4-substituted quinolines depending on the nature of the α,β-unsaturated carbonyl precursor. nih.gov

Iodine Catalysis: Molecular iodine has been shown to be an effective catalyst for the regioselective synthesis of 2-benzyl-4-arylquinoline derivatives from aryl amines, styrene (B11656) oxides, and aryl acetylenes. rsc.org

Control of Stereoselectivity:

While this compound itself is achiral, the synthesis of its derivatives or related complex molecules often requires stereocontrol. For instance, the reduction of the ketone can create a chiral center. The use of chiral catalysts or reagents can favor the formation of one enantiomer over the other. Chiral Lewis acids or organocatalysts can coordinate to the reactants, creating a chiral environment that directs the approach of the nucleophile from a specific face, leading to a stereoselective outcome. rsc.org Although less common for core quinoline synthesis, stereoselective methods are vital for producing biologically active molecules that feature a quinoline scaffold. rsc.org

Computational and Theoretical Investigations on 2 Quinoline 2 Carbonyl Benzoic Acid

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry and electronic structure of quinoline (B57606) derivatives. nih.govbohrium.com For 2-(quinoline-2-carbonyl)benzoic acid, DFT studies, often utilizing basis sets like B3LYP/6-311++G(d,p), are employed to determine the optimized geometrical structure. mdpi.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The electronic structure is further analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides information on charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.govnih.gov The distribution of Mulliken charges helps in identifying the electrophilic and nucleophilic centers within the molecule. nih.gov For example, the carbonyl group typically represents a region of negative electrostatic potential, making it a likely site for electrophilic attack. nih.gov

Table 1: Representative Theoretical Data for Quinoline Derivatives

| Parameter | Description | Typical Calculated Values |

| Bond Lengths (Å) | Distances between atomic nuclei. | C=O: ~1.2 Å, C-O: ~1.3 Å, C-C (aromatic): ~1.4 Å |

| Bond Angles (°) | Angles formed by three connected atoms. | Vary depending on the specific atoms involved. |

| Dihedral Angles (°) | Torsional angles defining the orientation of different molecular planes. | Can indicate the degree of planarity or twisting between the quinoline and benzoic acid moieties. |

Note: The values presented are representative and can vary based on the specific derivative and the level of theory used in the calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comwuxibiology.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the quinoline ring and the oxygen atoms of the carboxylic acid group. Conversely, the LUMO is anticipated to be centered on the electron-deficient areas, such as the carbonyl carbon and the aromatic rings. libretexts.org The distribution of these orbitals dictates the molecule's behavior in chemical reactions.

The HOMO-LUMO gap can be correlated with the molecule's electronic absorption properties, as the transition from the ground state to the first excited state is often dominated by the HOMO to LUMO electronic transition. bohrium.com Theoretical calculations can predict these transition energies, which can then be compared with experimental UV-Vis spectra. bohrium.com Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. irjweb.com

Table 2: Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability. |

| LUMO Energy (ELUMO) | - | Electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Theoretical Prediction and Experimental Validation of Vibrational Spectra (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of these modes. nih.govnih.gov A comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific functional groups and types of molecular motion. mdpi.comnih.gov

For this compound, the vibrational spectrum is expected to show characteristic bands for the quinoline ring, the carbonyl group, and the carboxylic acid moiety. mdpi.com

O-H Stretching: The carboxylic acid O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, generally in the range of 3600–3400 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100–3000 cm⁻¹. mdpi.comscialert.net

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, characteristic band, usually found between 1740 and 1660 cm⁻¹. mdpi.com Its exact position can be influenced by conjugation and intramolecular interactions. spectroscopyonline.com

C-C Stretching: Aromatic C-C stretching vibrations of the quinoline and benzene (B151609) rings typically occur in the 1600–1400 cm⁻¹ region. mdpi.com

C-O Stretching: The C-O stretching of the carboxylic acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode, aiding in the precise assignment of vibrational bands. mdpi.com The good agreement often observed between the scaled theoretical wavenumbers and the experimental data validates the accuracy of the computational model used for the molecular structure. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H stretch | 3600–3400 (broad) | Stretching of the carboxylic acid hydroxyl group. |

| C-H stretch (aromatic) | 3100–3000 | Stretching of C-H bonds in the quinoline and benzene rings. |

| C=O stretch | 1740–1660 | Stretching of the carbonyl double bond. |

| C=C stretch (aromatic) | 1600–1400 | In-plane stretching of carbon-carbon bonds in the aromatic rings. |

| C-O stretch | 1320–1210 | Stretching of the carboxylic acid carbon-oxygen single bond. |

Conformational Analysis, Intramolecular Interactions, and Tautomerism Studies

The flexibility of the bond connecting the quinoline and benzoic acid moieties allows for different spatial arrangements or conformations. rsc.org Conformational analysis, performed through computational methods, aims to identify the most stable conformer(s) by calculating the potential energy as a function of the torsional angles. rsc.org The relative stability of different conformers is determined by a balance of steric and electronic effects.

Intramolecular interactions play a crucial role in stabilizing specific conformations. nih.gov In this compound, the proximity of the carboxylic acid group to the quinoline nitrogen and the carbonyl oxygen allows for the possibility of intramolecular hydrogen bonding. nih.gov For instance, a hydrogen bond could form between the carboxylic -OH group and the nitrogen atom of the quinoline ring or the carbonyl oxygen. nih.gov The strength of such interactions can be estimated through computational methods like NBO analysis. nih.gov

Tautomerism is another important aspect to consider for this molecule. The presence of a labile proton in the carboxylic acid group and heteroatoms in the quinoline ring suggests the possibility of different tautomeric forms. researchgate.net For instance, proton transfer from the carboxylic acid to the quinoline nitrogen could result in a zwitterionic tautomer. researchgate.net Theoretical studies can be employed to calculate the relative energies of these tautomers, thereby predicting their relative populations at equilibrium. researchgate.netresearchgate.net The solvent environment can significantly influence the tautomeric equilibrium. mdpi.com

Theoretical Frameworks for Understanding Reactivity and Selectivity in this compound Chemistry

Theoretical frameworks provide a basis for understanding and predicting the chemical behavior of this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone in this regard, explaining reactivity in terms of the interactions between the HOMO of a nucleophile and the LUMO of an electrophile. wuxibiology.comcureffi.org The energies and spatial distributions of the HOMO and LUMO of this compound can be used to predict its reactivity towards different reagents. youtube.com

For example, in reactions where the molecule acts as a nucleophile, the reaction is likely to occur at the site where the HOMO has the largest coefficient. youtube.com Conversely, when it acts as an electrophile, the reaction will likely take place at the atom where the LUMO is most localized. libretexts.org This approach helps in understanding the regioselectivity of reactions.

Beyond FMO theory, other theoretical concepts derived from DFT, such as the Fukui function and local softness, can provide more detailed insights into the local reactivity of different atomic sites within the molecule. These local reactivity descriptors help to distinguish the reactivity of various atoms, which is particularly useful for a molecule with multiple potential reaction centers. The molecular electrostatic potential (MEP) map is another valuable tool, visually representing the charge distribution and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Coordination Chemistry of 2 Quinoline 2 Carbonyl Benzoic Acid As a Ligand

Ligand Design Principles: The Chelating Potential of the Quinoline (B57606) Nitrogen and Carboxyl/Carbonyl Oxygen Atoms

The design of a multidentate ligand is predicated on the strategic placement of donor atoms that can coordinate to a central metal ion, forming a stable chelate ring. In the case of 2-(quinoline-2-carbonyl)benzoic acid, the molecule possesses three potential donor atoms: the nitrogen atom of the quinoline ring, the oxygen atom of the carbonyl group, and the oxygen atoms of the carboxyl group. The spatial arrangement of these atoms dictates the ligand's chelating potential.

The primary chelating motif is expected to involve the quinoline nitrogen and the carbonyl oxygen. This arrangement forms a five-membered chelate ring with a metal ion, a thermodynamically favorable configuration. This N,O-bidentate coordination is a well-established binding mode for related 2-substituted quinoline ligands.

The carboxylic acid group, being attached to the benzene (B151609) ring, is positioned further from the quinoline nitrogen and carbonyl oxygen. Its involvement in chelation to the same metal center would depend on the flexibility of the molecule. It is more likely that the carboxyl group could participate in forming polynuclear structures by bridging between two different metal centers, or it could remain uncoordinated, potentially engaging in intermolecular hydrogen bonding. The deprotonation of the carboxylic acid to a carboxylate anion would enhance its coordinating ability.

The key features contributing to the ligand design principles of this compound are summarized below:

| Feature | Description | Potential Role in Coordination |

| Quinoline Nitrogen | A heterocyclic nitrogen atom with a lone pair of electrons. | Acts as a Lewis base, coordinating to the metal center. |

| Carbonyl Oxygen | The oxygen atom of the ketone group linking the quinoline and benzene rings. | A potential donor atom for chelation with the quinoline nitrogen. |

| Carboxyl Group | An acidic functional group on the benzoic acid moiety. | Can coordinate as a monodentate or bidentate ligand, or act as a bridging group upon deprotonation. |

| Chelate Ring Formation | The proximate arrangement of the quinoline nitrogen and carbonyl oxygen. | Favors the formation of a stable five-membered chelate ring. |

Synthesis and Spectroscopic Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound would likely follow established procedures for similar N,O-donor ligands. A general approach involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. jchemlett.com The choice of solvent is crucial and typically involves alcohols, such as methanol (B129727) or ethanol, or other polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to ensure the dissolution of both the ligand and the metal salt. jchemlett.com In some cases, the addition of a base may be necessary to deprotonate the carboxylic acid group and facilitate its coordination.

The resulting metal complexes can be characterized by a variety of spectroscopic techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for deducing the coordination mode of the ligand. The IR spectrum of the free ligand would show characteristic stretching vibrations for the C=O (carbonyl and carboxyl) and C=N (quinoline) groups. Upon complexation, shifts in the positions of these bands are expected. A decrease in the stretching frequency of the C=O (carbonyl) and C=N groups would indicate their coordination to the metal ion. The O-H stretching vibration of the carboxylic acid would disappear if it deprotonates to coordinate as a carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution, particularly for diamagnetic metal complexes. The coordination of the ligand to a metal ion would lead to changes in the chemical shifts of the protons and carbons of the quinoline and benzoic acid moieties. Protons and carbons near the coordination sites would experience the most significant shifts.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and provide information about its stoichiometry. The fragmentation pattern can also offer insights into the structure of the complex.

A summary of expected spectroscopic data for a hypothetical metal complex is presented below.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| FT-IR (cm⁻¹) | ν(C=O)carbonyl ~1680-1700ν(C=O)carboxyl ~1700-1725ν(C=N) ~1590-1620ν(O-H) ~2500-3300 (broad) | Shift to lower wavenumberDisappearance of ν(O-H) and appearance of νasym(COO⁻) and νsym(COO⁻)Shift to lower wavenumber | Confirmation of coordination of carbonyl, carboxylate, and quinoline groups. |

| ¹H NMR (ppm) | Aromatic protons in the range of 7-9 ppmCarboxylic acid proton >10 ppm | Shifts in the positions of aromatic protons, especially those close to the coordination sitesDisappearance of the carboxylic acid proton signal | Confirmation of ligand coordination and information on the solution structure. |

| UV-Vis (nm) | π → π* and n → π* transitions | Shifts in ligand-based transitions and appearance of new charge-transfer (LMCT or MLCT) or d-d transition bands | Information on the electronic structure of the complex. |

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography, NMR, UV-Vis)

In the absence of single crystals, a combination of other techniques can be used to propose a structure. As mentioned, NMR spectroscopy can elucidate the structure in solution, while IR spectroscopy provides information about the coordinating groups.

UV-Visible spectroscopy can offer insights into the coordination geometry, particularly for transition metal complexes with d-electrons. The positions and intensities of d-d electronic transitions are sensitive to the ligand field environment around the metal ion. For instance, an octahedral or tetrahedral geometry would give rise to characteristic absorption bands. Additionally, intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands can be observed.

Based on studies of analogous compounds like quinoline-2-carboxylic acid, various coordination modes and geometries are possible. researchgate.net For a bidentate N,O-chelation, and depending on the metal ion and the presence of other ligands, square planar, tetrahedral, or octahedral geometries can be anticipated.

Theoretical Models for Metal-Ligand Bonding and Complex Stability in this compound Complexes

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in modern coordination chemistry for understanding the nature of metal-ligand bonding and predicting the stability and reactivity of complexes. nih.gov For complexes of this compound, DFT calculations could be employed to:

Optimize the geometry of the complexes, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Analyze the electronic structure of the complexes, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the complex.

Investigate the nature of the metal-ligand bond through various analytical methods such as Natural Bond Orbital (NBO) analysis. This can quantify the extent of covalent and ionic character in the coordinate bonds.

Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Predict the relative stabilities of different possible isomers or coordination modes.

These theoretical models can provide a deeper understanding of the factors governing the formation and properties of these coordination compounds. For instance, calculations can help to rationalize the preference for a particular coordination geometry and the strength of the interaction between the metal and the donor atoms of the ligand.

Chemical Derivatization and Structural Modification Strategies for 2 Quinoline 2 Carbonyl Benzoic Acid

Synthetic Routes for Functionalization at the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a primary site for functionalization. Standard carboxylic acid chemistry can be employed to create a variety of derivatives. One common strategy involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride. This activated intermediate can then react with a range of nucleophiles.

A key functionalization pathway is the formation of amides and related structures. For example, the reaction of quinoline-2-carbonyl chloride with hydrazine hydrate yields the corresponding hydrazide. ajchem-a.com This hydrazide serves as a crucial building block for further derivatization. Another approach involves the reaction with aminobenzoic acids to form amide linkages, as demonstrated in the synthesis of 2-((2-arylquinazolin-4-yl)amino)benzoic acid derivatives. nih.gov

Furthermore, the carboxylic acid can be made to react with other functional groups to form heterocyclic rings. The formation of hydrazides is a versatile method for derivatizing carboxylic acids. nih.gov In one study, carboxylic acids were activated using 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) to form acyloxyphosphonium ions, which then readily react with 2-hydrazinoquinoline to produce hydrazides. nih.gov While this example uses a quinoline-containing nucleophile, the principle applies to the functionalization of the benzoic acid group in the target molecule.

| Starting Material | Reagents | Product Type | Reference |

| Quinoline-2-carboxylic acid | 1. Thionyl chloride; 2. Hydrazine hydrate | Hydrazide | ajchem-a.com |

| Carboxylic Acids | 2,2′-dipyridyl disulfide (DPDS), triphenylphosphine (TPP), 2-hydrazinoquinoline (HQ) | Hydrazide | nih.gov |

| 2-substituted quinoline-3-carboxylic acid | - | Benzoic (2‐substituted‐quinoline (B57606)‐3‐carbonyl) carbamic anhydride | researchgate.net |

Diversification Strategies for the Quinoline Ring System

The quinoline ring itself offers multiple positions for structural diversification, allowing for the modulation of the molecule's steric and electronic properties. C-H bond functionalization has emerged as a powerful and efficient strategy for modifying the quinoline scaffold, enabling the precise introduction of various functional groups. rsc.org This modern synthetic approach expands the available chemical space and enhances the pharmacological potential of quinoline derivatives. rsc.org

Classic synthetic methods for constructing the quinoline ring, such as the Skraup, Doebner–von Miller, and Pfitzinger syntheses, can be adapted to introduce substituents at various positions. nih.gov For instance, starting with substituted anilines or carbonyl compounds in these reactions leads to quinoline rings with desired functional groups. nih.gov

More contemporary methods utilize transition-metal catalysis to achieve diversification. Copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides a one-pot synthesis of quinolines with high yields. nih.gov Similarly, silver triflate has been used to catalyze the synthesis of 2-substituted quinolines from 2-aminobenzyl alcohol and ketones or alkynes. nih.gov These methods highlight the adaptability of the quinoline core to a range of synthetic protocols, enabling the introduction of aryl groups, alkyl chains, and other heterocyclic systems. The development of such synthetic methods for quinoline derivatives is a continuous focus for organic and medicinal chemists due to the prevalence of the quinoline core in bioactive compounds. nih.gov

| Strategy | Description | Key Features | Reference |

| C-H Bond Functionalization | Direct introduction of functional groups onto the quinoline ring's C-H bonds. | High atom economy, precise and selective. | rsc.org |

| Classical Named Reactions | Use of methods like Skraup, Doebner-von Miller, and Pfitzinger syntheses with substituted precursors. | Well-established routes for creating substituted quinolines. | nih.gov |

| Transition Metal Catalysis | Copper- or silver-catalyzed cyclization and coupling reactions. | High yields, good regioselectivity, one-pot procedures. | nih.gov |

| [4+2] Annulation | Assembly of the pyridine (B92270) ring portion of the quinoline system from precursors like 2-azidobenzaldehydes. | Versatile for creating substituted and fused quinoline systems. | nih.gov |

Synthesis of Polyheterocyclic Systems Incorporating the 2-(quinoline-2-carbonyl)benzoic Acid Core

The this compound scaffold is an excellent platform for the construction of more complex, fused, and linked polyheterocyclic systems. Derivatives of the core structure, particularly hydrazides and aldehydes, serve as versatile intermediates for subsequent cyclization reactions.

Starting from quinoline-2-carbohydrazide, a variety of five-membered heterocycles can be synthesized. ajchem-a.com For example, reaction of the hydrazide with carbon disulfide in an alkaline medium, followed by treatment with various amines, can lead to the formation of substituted oxadiazole or related heterocyclic rings. ajchem-a.com Further reaction of Schiff bases derived from the hydrazide with 2-mercaptoacetic acid can yield thiazolidinone rings. ajchem-a.com Another pathway involves reacting the Schiff bases with sodium azide to produce tetrazole derivatives. ajchem-a.com

Similarly, quinoline aldehydes can be used to build larger heterocyclic structures. The reaction of 3-chlorobenzo[f]quinoline-2-carbaldehyde with nucleophiles like N-phenyl-3-methylpyrazolone or 1,2-diaminoethane leads to the formation of pyrazolone and imidazoline derivatives, respectively, fused or attached to the quinoline system. nih.gov These reactions demonstrate that the carbonyl group, which links the quinoline and benzoic acid moieties, can be transformed into a reactive aldehyde or a related functional group to facilitate the synthesis of diverse polyheterocyclic architectures, including fused and spiro-quinolines. nih.gov

| Intermediate | Reagents | Resulting Heterocycle | Reference |

| Quinoline-2-carbohydrazide | Carbon disulfide, KOH, various amines | Substituted oxadiazoles | ajchem-a.com |

| Schiff bases from hydrazide | 2-Mercaptoacetic acid | Thiazolidinones | ajchem-a.com |

| Schiff bases from hydrazide | Sodium azide | Tetrazoles | ajchem-a.com |

| 3-chlorobenzo[f]quinoline-2-carbaldehyde | N-phenyl-3-methylpyrazolone | Pyrazolone derivative | nih.gov |

| 3-chlorobenzo[f]quinoline-2-carbaldehyde | 1,2-diaminoethane | Imidazoline derivative | nih.gov |

Elucidation of Structure-Reactivity Relationships Governing Derivatization

The derivatization of this compound is governed by the electronic interplay between the electron-deficient quinoline ring and the benzoyl moiety. The quinoline system, being a heteroaromatic ring containing an electronegative nitrogen atom, influences the reactivity of its substituents. This inherent electronic nature makes certain positions on the ring more susceptible to nucleophilic attack or C-H functionalization, while deactivating others toward electrophilic substitution.

The reactivity of the carboxylic acid group on the benzoic acid portion is also influenced by the rest of the molecule. The electron-withdrawing character of the quinoline-2-carbonyl group can increase the acidity of the carboxylic proton, potentially facilitating its reaction with bases and nucleophiles.

Conversely, the nature of the substituents on the quinoline ring can dictate the course of further reactions. For example, the presence of a chlorine atom at the 3-position of a benzo[f]quinoline-2-carbaldehyde directs its reactivity, allowing for condensation reactions with various nucleophiles to form polyheterocyclic systems. nih.gov The choice of synthetic strategy, whether a classic acid-catalyzed cyclization or a modern transition-metal-free protocol, can also exploit the inherent reactivity of the precursors to achieve high atom efficiency and desired regioselectivity. nih.gov Understanding these relationships is crucial for designing efficient synthetic routes and for the targeted synthesis of derivatives with specific structural features.

Advanced Materials Science Applications of 2 Quinoline 2 Carbonyl Benzoic Acid and Its Derivatives

Design and Synthesis of Organic Materials Incorporating 2-(quinoline-2-carbonyl)benzoic Acid Scaffolds

The synthesis of functional organic materials based on the this compound scaffold leverages a variety of established and innovative chemical strategies. The design of these materials often targets specific electronic, optical, or self-assembly properties by modifying the core structure.

A primary synthetic route involves the functionalization of the quinoline-2-carboxylic acid precursor. This can be achieved through standard amidation or esterification reactions involving the carboxylic acid group, allowing for the attachment of a wide range of functional moieties. For instance, microwave-assisted synthesis has been shown to be an efficient method for preparing substituted anilides of quinoline-2-carboxylic acid by directly reacting the acid or its ester with substituted anilines. researchgate.net This approach offers advantages such as faster reaction times, higher yields, and more environmentally friendly conditions compared to traditional methods. researchgate.net

Another versatile method for constructing complex architectures is the Doebner multicomponent reaction, which can be used to synthesize quinoline-4-carboxylic acid derivatives. mdpi.com While not directly targeting the 2-carbonyl position, this one-pot reaction highlights a powerful strategy for creating quinoline-based structures with carboxylic acid functionalities, which could be adapted for the synthesis of more complex materials incorporating the this compound motif. mdpi.com

Furthermore, the development of covalent organic frameworks (COFs) offers a pathway to create highly ordered, porous materials. A facile synthesis of a quinolinecarboxylic acid-linked COF has been demonstrated through a Doebner multicomponent reaction, resulting in a material with high specific surface area and robust physicochemical stability. mdpi.com This approach, which incorporates both quinolinyl and carboxyl functions in a single step, could be extended to the this compound scaffold to generate novel COFs with tailored properties for applications such as the removal of water-soluble pollutants. mdpi.com

The synthesis of derivatives often begins with the conversion of quinoline-2-carboxylic acid to quinoline-2-carbonyl chloride, a more reactive intermediate. researchgate.net This acyl chloride can then be reacted with a variety of nucleophiles to introduce new functional groups and build larger molecular architectures. The table below summarizes some general synthetic approaches that can be applied to the this compound scaffold.

| Synthetic Method | Description | Potential Application for Scaffold | Reference |

| Microwave-Assisted Synthesis | Direct reaction of carboxylic acids/esters with amines under microwave irradiation. | Efficient synthesis of amide derivatives for functional materials. | researchgate.net |

| Doebner Multicomponent Reaction | One-pot synthesis of quinoline-4-carboxylic acid derivatives. | Potential for creating complex quinoline-based COFs and polymers. | mdpi.com |

| Acyl Chloride Formation | Conversion of the carboxylic acid to a more reactive acyl chloride. | A key step for subsequent functionalization with various nucleophiles. | researchgate.net |

| Covalent Organic Frameworks (COFs) | Construction of porous, crystalline polymers from molecular building blocks. | Creation of ordered materials for catalysis, sensing, or adsorption. | mdpi.com |

Investigations into the Electronic and Optoelectronic Properties of These Materials

The electronic and optoelectronic properties of materials derived from this compound are of significant interest for their potential use in organic electronics. The inherent properties of the quinoline (B57606) group as an electron-deficient system, coupled with the potential for extended conjugation through derivatization, make these materials promising candidates for organic semiconductors.

While specific data for materials directly derived from this compound is not extensively available, the properties of related compounds provide valuable insights. For instance, organic semiconductors incorporating benzoic acid-based additives have been investigated for their charge transport characteristics in thin-film transistors. researchgate.net The benzoic acid moiety can form a self-assembled interfacial layer that helps to regulate the crystal growth of the semiconductor, leading to improved device performance. researchgate.net This suggests that the benzoic acid portion of the this compound scaffold could play a crucial role in directing the morphology and electronic behavior of thin films.

Investigations into the optical properties of related organic compounds have revealed optical bandgaps in the range of 2.82 to 2.84 eV, indicating potential semiconductor behavior. researchgate.net Electrical measurements of such materials have shown conductivities around 10⁻⁶ S/cm at room temperature, which is within the expected range for organic semiconductors. researchgate.net Dielectric studies have also demonstrated that the dielectric constant and dielectric loss increase with temperature, a characteristic feature of semiconductor materials that points to thermally activated charge transport mechanisms. researchgate.net

The electronic properties of these materials can be tuned by introducing different functional groups. For example, the incorporation of electron-donating or electron-withdrawing substituents onto the quinoline or benzoic acid rings can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the material's bandgap and charge transport properties. The table below outlines key electronic and optoelectronic parameters and their significance in the context of materials based on the this compound scaffold.

| Parameter | Significance | Potential Influence of Scaffold |

| Optical Bandgap (eV) | Determines the energy of light a material can absorb and emit, crucial for optoelectronic devices. | The conjugated quinoline system is expected to lead to bandgaps in the visible or near-UV range, tunable through derivatization. |

| Electrical Conductivity (S/cm) | Measures the material's ability to conduct electrical current, a key parameter for semiconductor applications. | The scaffold's structure can be modified to enhance charge carrier mobility and thus conductivity. |

| HOMO/LUMO Energy Levels (eV) | Dictate the material's ability to inject and transport charge carriers (holes and electrons). | The electron-deficient quinoline and the benzoic acid group can be functionalized to tune these energy levels for specific device architectures. |

| Dielectric Constant | Reflects the material's ability to store electrical energy in an electric field. | The polar nature of the carbonyl and carboxylic acid groups may lead to interesting dielectric properties. |

Fabrication and Performance of this compound-Based Components in Electronic Devices

The fabrication of electronic devices using organic materials often involves solution-based processing techniques such as spin-coating, drop-casting, or printing. The solubility and film-forming properties of materials derived from this compound are therefore critical for their successful integration into devices. The benzoic acid group can enhance solubility in organic solvents and also provides a handle for further chemical modifications to optimize processing characteristics.

While specific examples of electronic devices based on this compound are not yet widely reported, the properties of related organic semiconductors suggest their potential application in organic thin-film transistors (OTFTs). In OTFTs, the active layer's morphology, including crystal alignment and grain size, significantly impacts device performance. As mentioned previously, benzoic acid-based additives have been shown to improve the crystal quality of organic semiconductors, leading to enhanced charge carrier mobility. researchgate.net A mobility of up to 0.15 cm²/Vs has been achieved in OTFTs incorporating a TIPS pentacene/benzoic acid mixture as the active layer. researchgate.net

The performance of such devices is typically characterized by several key metrics, which are summarized in the table below. The judicious design of materials based on the this compound scaffold will be crucial for optimizing these parameters.

| Device Performance Metric | Description | Relevance to Scaffold |

| Charge Carrier Mobility (cm²/Vs) | The speed at which charge carriers move through the material under an electric field. | A key indicator of a semiconductor's performance; can be enhanced by improving molecular ordering. |

| On/Off Ratio | The ratio of the current when the transistor is in the "on" state to the current in the "off" state. | A high on/off ratio is desirable for low power consumption and clear signal discrimination. |

| Threshold Voltage (V) | The minimum gate voltage required to turn the transistor "on." | A low threshold voltage is important for low-power operation. |

| Subthreshold Swing (V/decade) | Describes how quickly the transistor switches from the "off" to the "on" state. | A steep subthreshold swing is indicative of a high-quality semiconductor-insulator interface. |

Role of this compound in Supramolecular Chemistry and Self-Assembly

The this compound scaffold possesses functional groups that are highly conducive to forming non-covalent interactions, making it a valuable component in supramolecular chemistry and self-assembly. The carboxylic acid group can participate in strong hydrogen bonding, while the quinoline ring can engage in π-π stacking and coordination with metal ions.

The self-assembly of molecules containing carboxylic acid groups is a well-established strategy for creating ordered structures. For example, benzene-1,3,5-triyl-tribenzoic acid has been shown to self-assemble into honeycomb networks on silver surfaces, with the assembly process being influenced by temperature and deprotonation of the carboxylic acid groups. mpg.de This demonstrates the potential for the benzoic acid moiety of the target scaffold to direct the formation of well-defined two-dimensional structures.

Furthermore, quinoline derivatives have been utilized to create supramolecular self-assembly materials that are responsive to external stimuli. A material based on a quinoline derivative has been shown to exhibit a sensitive response to volatile acids and organic amines. rsc.org This responsiveness is attributed to the interactions between the quinoline nitrogen and the analyte molecules.

The combination of a hydrogen-bonding carboxylic acid and a π-stacking quinoline unit within the same molecule opens up possibilities for creating complex, hierarchical structures. The interplay of these non-covalent interactions can lead to the formation of gels, liquid crystals, or other organized assemblies with interesting functional properties. The table below highlights the key non-covalent interactions that can be exploited in the self-assembly of materials based on the this compound scaffold.

| Non-Covalent Interaction | Involved Functional Group(s) | Resulting Supramolecular Structure | Potential Application |

| Hydrogen Bonding | Carboxylic acid | Dimers, chains, sheets, networks | Directing molecular packing, creating robust assemblies |

| π-π Stacking | Quinoline ring | Columnar stacks, layered structures | Facilitating charge transport, creating ordered domains |

| Metal Coordination | Quinoline nitrogen, carbonyl oxygen, carboxylic acid | Metallacycles, coordination polymers | Creating sensors, catalysts, and magnetic materials |

| van der Waals Forces | Entire molecule | Close packing in crystals and films | Influencing overall material density and stability |

Future Perspectives and Interdisciplinary Research in 2 Quinoline 2 Carbonyl Benzoic Acid Chemistry

Current Challenges and Emerging Opportunities in the Synthetic Landscape

The synthesis of quinoline (B57606) derivatives, including 2-(quinoline-2-carbonyl)benzoic acid, has traditionally relied on established methods like the Friedländer annulation. While effective, these methods often present challenges such as harsh reaction conditions, the need for high temperatures, and sometimes result in low yields, limiting their environmental and economic viability.

Challenges:

Harsh Conditions: Many classical synthetic routes require high temperatures and strong acids or bases, which can limit the functional group tolerance on the substrates.

Catalyst Efficiency: Some catalytic systems suffer from a lack of recyclability, leading to waste and increased costs.

Emerging Opportunities: In response to these challenges, significant research has focused on developing more efficient and sustainable synthetic methodologies.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate reaction times, improve yields, and promote cleaner reactions. This technique has been successfully applied to the synthesis of substituted quinoline-2-carboxanilides, demonstrating advantages of faster reaction times and ease of handling. researchgate.net

Novel Catalytic Systems: There is a growing interest in the development and application of novel catalysts. This includes the use of ionic liquids, solid acid catalysts like Montmorillonite K-10 and nano-crystalline sulfated zirconia, and metal-free catalysts such as carbon aerogels. nih.gov These catalysts offer benefits like mild reaction conditions, easy work-up procedures, and robust recyclability. nih.gov

Green Chemistry Approaches: The use of biodegradable and reusable catalysts, such as sulfuric acid-modified PEG-6000, under solvent-free conditions aligns with the principles of green chemistry, offering an environmentally benign pathway to quinoline derivatives. nih.gov

| Synthetic Method | Catalyst / Conditions | Key Advantages |

| Friedländer Annulation | Various solid acid catalysts (e.g., Montmorillonite K-10, zeolite) | Mild conditions, short reaction times, recyclable catalysts |

| Microwave-Assisted Synthesis | Microwave irradiation | Faster reactions, high yields, eco-friendly |

| Ionic Liquid Catalysis | [Hbim]BF₄ under solvent-free conditions | High yields, catalyst is recoverable and reusable |

| Nanoparticle Catalysis | Silica nanoparticles under microwave irradiation | High yields, short reaction times, robust catalyst recyclability |

Advancements in Theoretical and Computational Chemical Studies

Theoretical and computational chemistry provides invaluable insights into the structural, electronic, and spectroscopic properties of this compound and its analogues. These studies complement experimental findings and help in understanding the molecule's behavior and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on the related quinoline-2-carboxylic acid have shown a good correlation between calculated and experimental data for bond lengths and angles. researchgate.net Such calculations can elucidate intramolecular interactions, such as hydrogen bonding, which significantly influence the compound's conformation and crystal structure. researchgate.net

Furthermore, molecular modeling is used to explore the interactions of these molecules with biological targets. Docking studies can predict the binding modes and affinities of quinoline derivatives within the active sites of enzymes, such as VGFR tyrosine kinase, providing a rationale for their observed biological activities and guiding the design of more potent compounds. researchgate.net

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation | Prediction of stable conformers, bond lengths, bond angles, and interpretation of IR and Raman spectra. researchgate.net |

| Molecular Mechanics / Semi-empirical | Calculation of heat of formation and binding energy | Evaluation of the stability of the molecule and its metal complexes. researchgate.net |

| Molecular Docking | Simulating ligand-protein interactions | Understanding binding profiles at enzyme active sites to guide drug design. researchgate.net |

Innovations in Catalytic and Coordination Chemistry Applications

The nitrogen atom in the quinoline ring and the oxygen atoms of the carbonyl and carboxylic acid groups make this compound and its derivatives excellent ligands for coordinating with metal ions. This has led to significant innovations in catalysis and coordination chemistry.

Homogeneous Catalysis: Quinoline-based ligands are used to prepare complexes with transition metals like ruthenium and osmium. These complexes have proven to be highly efficient catalysts for reactions such as the transfer hydrogenation of carbonyl compounds. nih.gov The development of pincer-type ligands derived from benzo[h]quinoline (B1196314) has led to catalysts with exceptionally high turnover frequencies. nih.gov

Coordination Complexes: The compound can form stable complexes with various transition metals, including cobalt, nickel, and copper. researchgate.net The coordination mode can vary, with the ligand acting as a monodentate or bidentate agent, influencing the geometry and properties of the resulting metal complex. These complexes are being investigated for their own catalytic potential.

Catecholase Activity: In the presence of copper salts, various quinoline derivatives have been shown to form complexes that exhibit catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. mdpi.com The efficiency of this catalytic activity is dependent on both the structure of the quinoline ligand and the nature of the copper salt used. mdpi.com

| Metal Complex | Ligand Type | Catalytic Application |

| Ruthenium (Ru) | Benzo[h]quinoline-based pincer ligands | Transfer hydrogenation of ketones |

| Osmium (Os) | Benzo[h]quinoline-based pincer ligands | Transfer hydrogenation of ketones |

| Copper (Cu) | Various quinoline derivatives | Oxidation of catechol to o-quinone |

Bridging Disciplines: Potential for Novel Discoveries

The versatile structure of this compound serves as a bridge between fundamental chemistry and applied sciences, opening avenues for novel discoveries in interdisciplinary fields.

Medicinal Chemistry: The quinoline scaffold is a "privileged structure" in drug discovery, known for a wide spectrum of biological activities. nih.gov Derivatives have been designed and synthesized as potential antitumor agents, inhibitors of specific enzymes like SIRT3, and as antimycobacterial agents. mdpi.comfrontiersin.org The ability to modify the core structure allows for the fine-tuning of its properties to target specific biological pathways, offering promise for the development of new therapeutic agents. frontiersin.org

Materials Science: The rigid, planar structure of the quinoline ring system facilitates π-π stacking interactions, making these compounds interesting candidates for the development of novel organic materials. Their coordination with metal ions can also lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with unique electronic, optical, or porous properties.

Supramolecular Chemistry: The presence of hydrogen bond donors (carboxylic acid) and acceptors (quinoline nitrogen, carbonyl oxygen) allows for the formation of well-defined supramolecular structures through self-assembly. Studies on the crystallization of benzoic acids with quinolines have explored the formation of salts versus co-crystals, which is crucial for controlling the physicochemical properties of solid-state materials. researchgate.net This understanding is vital for crystal engineering and the design of materials with desired properties.

The continued exploration of the synthesis, properties, and applications of this compound and its derivatives promises to yield further innovations, demonstrating its potential to contribute to diverse scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(quinoline-2-carbonyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology:

- Friedländer and Pfitzinger reactions are commonly employed for quinoline core formation. For example, condensation of 2-aminoarylketones with carbonyl compounds in ethanol under acidic catalysis (e.g., glacial acetic acid) yields intermediates like quinoline-4-carbohydrazide derivatives .

- Post-functionalization: The benzoic acid moiety is introduced via ester hydrolysis or carboxylation. For instance, CO₂ bubbling under basic conditions can carboxylate intermediates (e.g., brominated precursors) .

- Optimization: Reaction temperature (80–100°C) and solvent polarity (ethanol vs. DMF) critically affect cyclization efficiency. Yields drop below 60% if stoichiometry deviates by >10% .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodology:

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms the planar quinoline-benzoyl linkage. Hydrogen-bonding networks are mapped to validate intermolecular interactions .

- Spectroscopy:

- ¹H/¹³C NMR : Quinoline protons appear as doublets (δ 8.2–8.9 ppm), while the carbonyl group (C=O) resonates at ~170 ppm in ¹³C NMR .

- HRMS : Exact mass matching within 5 ppm error confirms molecular formula (e.g., [M+H]⁺ at m/z 294.0768 for C₁₇H₁₁NO₃) .

Q. How can researchers purify this compound while minimizing degradation?

- Methodology:

- Solid-phase extraction (SPE) with C18 cartridges removes polar impurities. Elution with methanol:water (70:30) achieves >95% recovery .

- Preparative HPLC : Use a reverse-phase C18 column, isocratic 0.1% TFA in acetonitrile/water (55:45), flow rate 2 mL/min. Monitor at 254 nm to isolate the peak (retention time ~12 min) .

- Crystallization : Dissolve in hot ethanol, cool to 4°C, and filter. Avoid prolonged heating (>1 hour) to prevent decarboxylation .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic shifts)?

- Methodology:

- Cross-validation : Compare DFT-calculated IR/NMR spectra (e.g., B3LYP/6-31G*) with experimental data. Discrepancies >5% in carbonyl stretching (1700 cm⁻¹) suggest solvent effects or protonation state mismatches .

- Crystallographic validation : Overlay X-ray structures with optimized computational geometries. Root-mean-square deviations (RMSD) >0.5 Å indicate flawed force fields .

- Isotopic labeling : Synthesize ¹³C-labeled derivatives to track unexpected shifts in NMR, confirming intramolecular charge transfer .

Q. What strategies mitigate instability of this compound under oxidative or photolytic conditions?

- Methodology:

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic solutions to inhibit radical-mediated degradation .

- Storage : Keep in amber vials under argon at –20°C. Degradation halves after 6 months compared to room-temperature storage (90% loss in 3 months) .

- Photostability assays : Expose to UV (365 nm) for 24 hours; monitor via HPLC. Degradation products (e.g., quinoline-2-carboxylic acid) indicate C=O bond cleavage .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

- Methodology:

- Fukui indices : Calculate using Gaussian09 at the B3LYP/6-311++G** level. The quinoline C3 position typically shows the highest electrophilic Fukui index (f⁻ ≈ 0.15), favoring nitration or halogenation .

- Molecular electrostatic potential (MEP) : Map surface charges to identify electron-deficient regions. The benzoic acid carbonyl oxygen (partial charge –0.45) attracts electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.